molecular formula C17H17F3N4OS B2804140 (E)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035007-57-7

(E)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Número de catálogo: B2804140
Número CAS: 2035007-57-7
Peso molecular: 382.41
Clave InChI: QKGWEXBKCWDBHS-SNAWJCMRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H17F3N4OS and its molecular weight is 382.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (E)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR) studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17_{17}H19_{19}F3_{3}N4_{4}OS
  • Molecular Weight : 388.42 g/mol
  • Key Functional Groups : Pyrimidine ring, piperazine moiety, thiophene ring, and an α,β-unsaturated carbonyl group.

Anticancer Properties

Recent studies have indicated that the compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the IC50_{50} values obtained from different studies:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-70.48Induction of apoptosis via caspase activation
HCT1160.78Cell cycle arrest at G1 phase
A5490.19Inhibition of proliferation through mitochondrial dysfunction

The compound's effectiveness was comparable to established anticancer agents, suggesting its potential as a lead compound in cancer therapy .

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

  • Apoptosis Induction : Flow cytometry and Western blot analyses demonstrated that treatment with the compound leads to increased levels of cleaved caspase-3 and p53 expression in MCF-7 cells, indicating activation of apoptotic pathways .
  • Cell Cycle Arrest : The compound was shown to induce G1 phase arrest in cancer cells, which is critical for preventing further cell division and proliferation .
  • Molecular Docking Studies : Computational studies have suggested that the compound interacts favorably with key proteins involved in cancer progression, including CDK9 and other cyclin-dependent kinases, highlighting its potential for selective targeting .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the functional groups significantly affect biological activity:

  • Electron-Withdrawing Groups (EWGs) : The presence of trifluoromethyl groups on the pyrimidine ring enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins.
  • Piperazine Substitution : Variations in the piperazine moiety led to changes in potency; substituents that increase steric hindrance generally resulted in decreased activity .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with the compound showed a marked reduction in tumor size compared to control groups, supporting its efficacy as an anticancer agent.
  • Combination Therapy : Preliminary results indicate that combining this compound with traditional chemotherapeutics may enhance overall efficacy and reduce side effects .

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds, including those similar to (E)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, exhibit potent antitumor activity. For instance, studies have shown that modifications in the pyrimidine structure can enhance the inhibitory potency against various cancer cell lines, including those resistant to conventional therapies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study focusing on substituted pyrimidines demonstrated that certain analogs possess significant activity against Mycobacterium tuberculosis, with IC90 values indicating effective inhibition at low concentrations .

Structure–Activity Relationship (SAR)

The structure–activity relationship of similar compounds has been extensively studied to optimize their pharmacological profiles. For example, modifications in substituents on the pyrimidine ring have been shown to enhance lipophilicity and bioavailability, leading to improved efficacy in biological assays. Notably, conformational changes introduced by specific substitutions can dramatically increase inhibitory potency against target enzymes .

Case Study 1: Antitubercular Agents

A series of compounds derived from pyrimidine structures were synthesized and tested for their anti-tubercular activity. Among these, one compound exhibited an IC90 of 40.32 μM against Mycobacterium tuberculosis, showcasing the potential for developing new anti-tubercular agents based on the pyrimidine scaffold .

Case Study 2: Anticancer Activity

In another investigation, a library of pyrimidine derivatives was screened for anticancer properties. The results indicated that specific modifications led to compounds with enhanced selectivity and potency against cancer cells, suggesting that this compound could serve as a lead compound for further development in cancer therapy .

Propiedades

IUPAC Name

(E)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4OS/c1-12-21-14(17(18,19)20)11-15(22-12)23-6-8-24(9-7-23)16(25)5-4-13-3-2-10-26-13/h2-5,10-11H,6-9H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGWEXBKCWDBHS-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C=CC3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)/C=C/C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.